molecular formula C9H14O B1337871 6,6-Dimethylhept-1-en-4-yn-3-ol CAS No. 78629-20-6

6,6-Dimethylhept-1-en-4-yn-3-ol

Cat. No. B1337871
Key on ui cas rn: 78629-20-6
M. Wt: 138.21 g/mol
InChI Key: MOWPBNFGGOHZRW-UHFFFAOYSA-N
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Patent
US06570044B2

Procedure details

Reacting t-butylacetylene at −20° C. with butyllithium, cooling the reaction mixture to −75° C. and reacting it with acrolein to give 6,6-dimethylhept-1-en-4-yn-3-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]#[CH:6])([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[CH:12]([CH:14]=[CH2:15])=[O:13]>>[CH3:2][C:1]([CH3:4])([CH3:3])[C:5]#[C:6][CH:12]([OH:13])[CH:14]=[CH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −20° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C#CC(C=C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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